N-(2,5-dimethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(2,5-dimethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic small molecule featuring a benzofuro[3,2-d]pyrimidinone core fused with a thioacetamide side chain. The compound’s structure includes a 2,5-dimethylphenyl group attached via an acetamide linkage and a 3-methylbutyl substituent on the benzofuropyrimidinone ring.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[[3-(3-methylbutyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3S/c1-15(2)11-12-28-24(30)23-22(18-7-5-6-8-20(18)31-23)27-25(28)32-14-21(29)26-19-13-16(3)9-10-17(19)4/h5-10,13,15H,11-12,14H2,1-4H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIUZMBPSKHCEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2CCC(C)C)OC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structural characteristics, synthesis methods, and preliminary research findings.
Structural Characteristics
The compound features a unique molecular structure characterized by:
- Dimethylphenyl moiety : Enhances lipophilicity and may contribute to the compound's interaction with biological targets.
- Benzofuro-pyrimidine framework : Known for its diverse biological activities including anticancer and antimicrobial properties.
- Sulfanyl group : Often associated with enhanced pharmacological effects due to its ability to form stable interactions with various biomolecules.
The molecular formula is with a molecular weight of 449.6 g/mol .
Synthesis Methods
The synthesis of N-(2,5-dimethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can be achieved through several synthetic routes. These typically involve the coupling of the dimethylphenyl acetamide with appropriate benzofuro-pyrimidine derivatives via sulfanyl linkages. The synthetic pathways are crucial for optimizing yield and purity for biological testing .
Biological Activity
Preliminary studies indicate that N-(2,5-dimethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exhibits a range of biological activities:
- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains. The presence of the sulfanyl group is often linked to enhanced antimicrobial properties.
- Anticancer Potential : The benzofuro-pyrimidine scaffold is known for its anticancer activities. Compounds with similar structures have been reported to inhibit cancer cell proliferation in vitro.
- Enzyme Inhibition : Initial assays suggest potential inhibition of specific enzymes involved in cancer metabolism and bacterial resistance mechanisms .
Case Studies and Research Findings
Research has indicated that compounds with structural similarities to N-(2,5-dimethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide often display significant biological activities. For instance:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2,5-dimethylphenyl)-2-{...} | Dimethylphenyl, sulfanyl group | Antimicrobial, anticancer |
| Benzofuran derivative A | Benzofuran core | Antiviral |
| Pyrimidine derivative B | Pyrimidine ring | Anticancer |
| Thioether compound C | Thioether linkage | Antimicrobial |
These findings underscore the potential of this compound in pharmacological applications .
Comparison with Similar Compounds
Key Compounds for Comparison
N-(3,5-dimethoxyphenyl)-2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide ()
- Phenyl Group : 3,5-Dimethoxyphenyl (polar methoxy groups).
- Alkyl Chain : 3-Ethoxypropyl (ether-linked chain).
- Impact : Increased polarity due to methoxy groups may enhance solubility but reduce membrane permeability compared to the target compound’s 2,5-dimethylphenyl group .
Compounds m, n, o () Phenyl Group: 2,6-Dimethylphenoxy (ether linkage with methyl substituents). Alkyl Chain: Varied stereochemistry (R/S configurations). Impact: Stereochemical differences likely affect binding affinity and selectivity, as seen in other chiral pharmaceuticals .
Marine Actinomycete-Derived Benzofuropyrimidinones () Natural Analogs: Often feature halogenated or hydroxylated substituents. Impact: Enhanced bioactivity in marine-derived variants, suggesting substituent flexibility for optimization .
Physicochemical and Pharmacokinetic Properties
Data Table: Structural and Property Comparison
Bioactivity and Mechanism Insights
- Enzyme Inhibition: The benzofuropyrimidinone core is a known pharmacophore for kinase inhibitors. The target compound’s 3-methylbutyl chain may enhance hydrophobic binding in ATP pockets, while the 2,5-dimethylphenyl group balances lipophilicity and steric bulk .
- Stereochemical Influence : Compounds m, n, o () demonstrate that R/S configurations at critical positions can drastically alter target selectivity, underscoring the need for chiral resolution in the target compound’s development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
